molecular formula C16H12O4 B1399622 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid CAS No. 1154060-66-8

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Cat. No.: B1399622
CAS No.: 1154060-66-8
M. Wt: 268.26 g/mol
InChI Key: AELYXYUTMFATHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid” is a complex organic compound. It likely contains a benzofuran ring (a heterocyclic compound), a carboxylic acid group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzofuran ring, the methoxyphenyl group, and the carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the benzofuran ring, the methoxyphenyl group, and the carboxylic acid group would all participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzofuran ring, the methoxyphenyl group, and the carboxylic acid group .

Scientific Research Applications

Benzofuran as an Antimicrobial Scaffold

Benzofuran derivatives, including those related to 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid, have been identified as promising structures for the development of new antimicrobial agents. These compounds exhibit a broad spectrum of biological and pharmacological applications, with some derivatives already in use for the treatment of skin diseases like cancer and psoriasis. The unique structural features of benzofuran make it a privileged structure in drug discovery, especially for designing efficient antimicrobial candidates against clinically approved targets (Hiremathad et al., 2015).

Application in Biomass Conversion and Polymer Production

Research has highlighted the importance of furan derivatives, related to benzofuran scaffolds, in the conversion of plant biomass into sustainable materials and fuels. These derivatives serve as versatile reagents or platform chemicals that could significantly replace non-renewable hydrocarbon sources in the chemical industry. The synthesis and utilization of these compounds in creating monomers, polymers, and other materials showcase their industrial importance and potential for environmental sustainability (Chernyshev et al., 2017).

Antioxidant and Antimicrobial Properties of Carboxylic Acids

The antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids, including derivatives of benzofuran, have been extensively reviewed. These studies have aimed to understand the effects of structural differences on their biological activities, providing insights into how such compounds can be optimized for therapeutic uses. The findings suggest that certain structural modifications can enhance these properties, offering potential routes for the development of new treatments for various diseases (Godlewska-Żyłkiewicz et al., 2020).

Role in Drug Synthesis and Disease Treatment

Recent reviews have also focused on the bioactive potentials of benzofuran derivatives, including anti-tumor, antibacterial, antioxidative, and anti-viral activities. These compounds are seen as potential natural drug lead compounds, with recent discoveries highlighting their efficacy against diseases like hepatitis C and as anticancer agents. The advancements in synthesizing these compounds demonstrate their significance in pharmaceutical research and development (Miao et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions involving this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(8-13)15-9-12-7-11(16(17)18)5-6-14(12)20-15/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELYXYUTMFATHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.